N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-9-2-1-3-10(18)12(9)15(22)19-11-6-7-24-13(11)16-20-14(21-23-16)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCKMUEMQFWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and compounds containing this moiety have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of novel materials, such as organic semiconductors and fluorescent dyes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The thiophene and difluorobenzamide moieties can further modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The target compound’s uniqueness lies in its thiophene-oxadiazole-cyclopropyl scaffold. Below is a comparative analysis with structurally related benzamide derivatives:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Functional Implications of Structural Differences
- Thiophene-Oxadiazole vs. Urea Linkers : Unlike diflubenzuron and lufenuron, which utilize urea linkers (-NH-C(O)-NH-), the target compound employs a thiophene-oxadiazole system. Oxadiazoles are bioisosteres for ester or amide groups, offering improved metabolic resistance and stronger dipole interactions with target proteins .
- Fluorine Substitution : The 2,6-difluorobenzamide group is conserved across analogs, suggesting its critical role in binding to arthropod or fungal targets. Fluorine’s electronegativity likely enhances hydrogen bonding and membrane permeability .
Physicochemical and Environmental Considerations
- Solubility and Stability : The thiophene-oxadiazole core likely reduces water solubility compared to urea-linked analogs, necessitating formulation adjuvants for agricultural use. Fluorine atoms mitigate this by increasing polarity .
- Environmental Impact : Cyclopropyl groups may slow degradation compared to chlorophenyl or methoxy substituents, raising concerns about bioaccumulation. However, this could enhance residual activity in crop protection .
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a complex arrangement that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Properties
Several studies have indicated that compounds containing oxadiazole and benzamide moieties exhibit promising anticancer activities. For instance:
- Inhibition of Kinase Activity : Compounds similar to this compound have been shown to inhibit RET kinase activity. In particular, derivatives with oxadiazole rings demonstrated moderate to high potency in ELISA-based kinase assays .
- Cell Proliferation : The compound has also been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Studies suggest that it can induce apoptosis through mitochondrial pathways, similar to other compounds in its class .
The proposed mechanism of action for this compound involves:
- Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential leading to apoptosis in cancer cells. This is consistent with findings from studies on related compounds that induce mitochondrial dysfunction as a pathway for cell death .
Data Table: Biological Activity Summary
Study 1: RET Kinase Inhibition
A study published in 2016 evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. Among these compounds, one containing an oxadiazole ring exhibited significant inhibition of both wild-type and mutant RET kinases. This suggests that modifications similar to those in this compound could enhance therapeutic efficacy against cancers driven by RET mutations .
Study 2: Apoptosis Induction
In another research effort focusing on the apoptotic effects of oxadiazole derivatives, it was found that these compounds could activate caspase pathways leading to programmed cell death in various cancer cell lines. The findings support the notion that this compound may function through similar apoptotic pathways .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
Oxadiazole Formation : Cyclopropanecarbonyl chloride can react with thiosemicarbazide under reflux in ethanol to form the 1,2,4-oxadiazole ring. Acid catalysis (e.g., concentrated HCl) may accelerate cyclization, as seen in analogous hydrazine syntheses .
Thiophene Functionalization : The thiophene ring can be introduced via Suzuki coupling or nucleophilic aromatic substitution, depending on the substitution pattern.
Benzamide Coupling : The final step typically employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 2,6-difluorobenzoic acid and the amino-thiophene intermediate.
Key Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), LC-MS (exact mass ~377.3 g/mol), and IR (amide C=O stretch ~1650 cm).
Basic Question: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
Prioritize assays based on structural analogs. For example:
- Enzyme Inhibition : Test against chitin synthase (if pesticidal activity is hypothesized, as with diflubenzuron analogs ), using spectrophotometric NADH-coupled assays.
- Cellular Toxicity : Use insect cell lines (e.g., Sf9) or mammalian cell lines (e.g., HEK293) at concentrations of 1–100 µM, monitoring viability via MTT assays.
- In Silico Screening : Perform molecular docking to cytochrome P450 or acetylcholinesterase targets to prioritize in vitro testing.
Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
Design a SAR study by varying substituents and measuring bioactivity:
| Modification Site | Variants | Assay Metrics |
|---|---|---|
| Cyclopropyl group | Replace with methyl, phenyl | IC against target enzyme |
| Thiophene position | Shift oxadiazole to C4 | Cellular uptake (HPLC quantification) |
| Benzamide substituents | Replace F with Cl or NO | Binding affinity (SPR or ITC) |
| Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends. |
Advanced Question: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or compound stability. Mitigation strategies include:
Cross-Validation : Repeat assays in orthogonal systems (e.g., enzyme inhibition + cell-based assays).
Stability Testing : Perform LC-MS to check for degradation products after incubation in assay buffers.
Cofactor Dependence : Test activity in the presence/absence of NADPH or glutathione to identify redox-sensitive mechanisms.
Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates.
Advanced Question: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
Enzyme Kinetics : Determine and shifts in target enzymes via Lineweaver-Burk plots.
Metabolomic Profiling : Use LC-HRMS to identify disrupted pathways in treated cells (e.g., chitin biosynthesis intermediates).
Genetic Knockdown : Apply RNAi targeting hypothesized receptors in model organisms (e.g., Drosophila), monitoring phenotypic rescue.
Crystallography : Co-crystallize the compound with purified enzyme targets (e.g., chitin synthase) to resolve binding interactions.
Advanced Question: How to optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO) or use cyclodextrin-based formulations.
LogP Measurement : Determine via shake-flask method; aim for LogP 2–4 to balance membrane permeability and solubility.
Pro-drug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption, followed by enzymatic cleavage in vivo.
Pharmacokinetics : Conduct IV/PO dosing in rodents, measuring plasma half-life () and AUC via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
